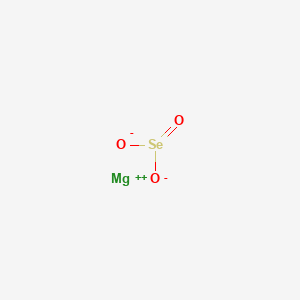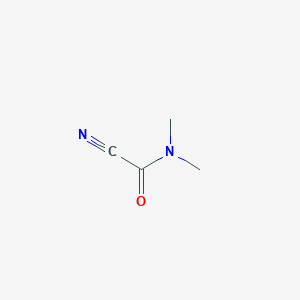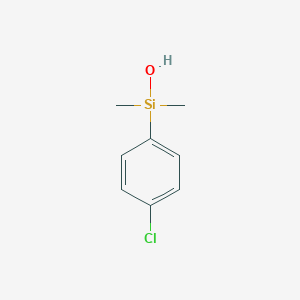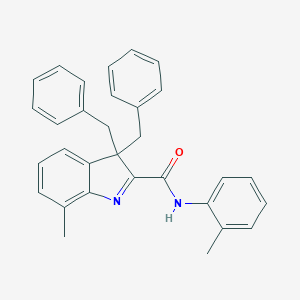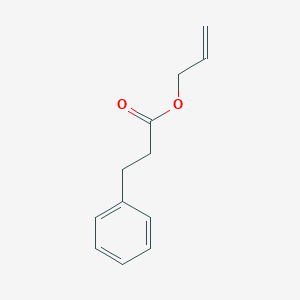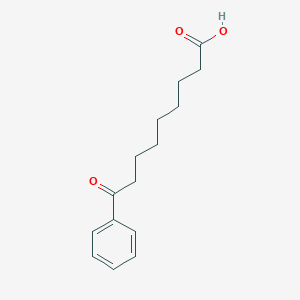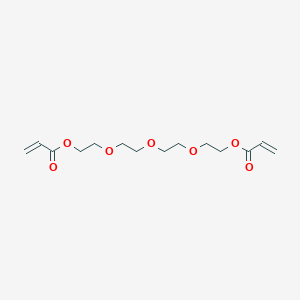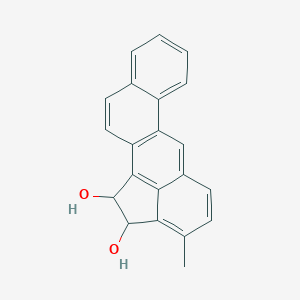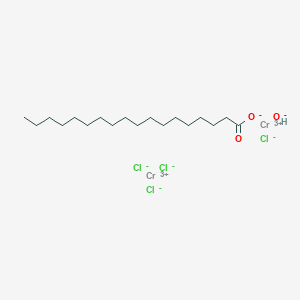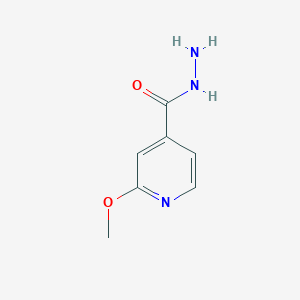![molecular formula C9H18N2O B099766 3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl- CAS No. 17740-50-0](/img/structure/B99766.png)
3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DMXAA and has been studied extensively for its potential use in cancer treatment. DMXAA is a synthetic compound that was first synthesized in the 1990s and has since been studied for its anti-tumor effects.
Mecanismo De Acción
The mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. DMXAA has been shown to activate the production of cytokines, which are proteins that play a key role in the immune response. This activation of the immune system leads to the destruction of cancer cells and the inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
DMXAA has been shown to have a number of biochemical and physiological effects. This compound has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can lead to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has a number of advantages for use in lab experiments. This compound is highly stable and can be easily synthesized in large quantities. DMXAA has also been shown to be highly effective in inducing tumor necrosis in a variety of cancer cell lines. However, there are also limitations to the use of DMXAA in lab experiments. This compound has been shown to be highly toxic at high doses, which can make it difficult to study in vivo. Additionally, the mechanism of action of DMXAA is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on DMXAA. One potential direction is the development of new synthesis methods that can produce DMXAA in higher yields or with greater purity. Another potential direction is the study of the mechanism of action of DMXAA in greater detail, which could lead to the development of new cancer treatments. Additionally, the use of DMXAA in combination with other cancer treatments, such as immunotherapy, could be explored further to determine its potential efficacy.
Métodos De Síntesis
The synthesis of DMXAA involves the reaction of 3,8-diazabicyclo[3.2.1]octan-8-one with ethylene glycol in the presence of sodium hydroxide. The resulting compound is then reduced using sodium borohydride to produce DMXAA. This synthesis method has been studied extensively and has been found to be highly effective in producing DMXAA in high yields.
Aplicaciones Científicas De Investigación
DMXAA has been studied extensively for its potential use in cancer treatment. This compound has been found to have potent anti-tumor effects and has been shown to induce tumor necrosis in a variety of cancer cell lines. DMXAA has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Número CAS |
17740-50-0 |
|---|---|
Nombre del producto |
3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl- |
Fórmula molecular |
C9H18N2O |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c1-10-8-2-3-9(10)7-11(6-8)4-5-12/h8-9,12H,2-7H2,1H3 |
Clave InChI |
CQDICPVHFMTUNE-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CN(C2)CCO |
SMILES canónico |
CN1C2CCC1CN(C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



